5-Bromo-6-(ethylamino)pyrimidin-4(3H)-one
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Overview
Description
5-Bromo-6-(ethylamino)pyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This compound is characterized by the presence of a bromine atom at the 5th position, an ethylamino group at the 6th position, and a keto group at the 4th position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(ethylamino)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2,4-dichloropyrimidine.
Ethylamination: The 5-bromo-2,4-dichloropyrimidine undergoes a nucleophilic substitution reaction with ethylamine to introduce the ethylamino group at the 6th position.
Hydrolysis: The intermediate product is then subjected to hydrolysis to convert the 4-chloro group into a keto group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(ethylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions include substituted pyrimidines, N-oxides, and reduced amine derivatives.
Scientific Research Applications
5-Bromo-6-(ethylamino)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(ethylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-chloropyrimidin-4-amine: Similar structure but with a chlorine atom instead of an ethylamino group.
5-Bromo-6-(difluoromethyl)pyrimidin-4-amine: Contains a difluoromethyl group instead of an ethylamino group.
5-Chloro-6-(ethylamino)pyrimidin-4(3H)-one: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
5-Bromo-6-(ethylamino)pyrimidin-4(3H)-one is unique due to the presence of both a bromine atom and an ethylamino group, which can impart distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C6H8BrN3O |
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Molecular Weight |
218.05 g/mol |
IUPAC Name |
5-bromo-4-(ethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H8BrN3O/c1-2-8-5-4(7)6(11)10-3-9-5/h3H,2H2,1H3,(H2,8,9,10,11) |
InChI Key |
YZOYRZKEKGIBNE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=O)NC=N1)Br |
Origin of Product |
United States |
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